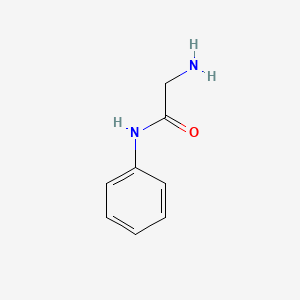

2-Amino-N-phenylacetamide

CAS No.: 32074-28-5

Cat. No.: VC13320450

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32074-28-5 |

|---|---|

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 2-amino-N-phenylacetamide |

| Standard InChI | InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |

| Standard InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CN |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN |

| Melting Point | 270 °F (NTP, 1992) |

Introduction

Chemical Profile and Physical Properties

2-Amino-N-phenylacetamide, also known as α-aminoacetanilide, is a white to slightly reddish crystalline solid. Its molecular structure features a phenyl group attached to the amide nitrogen and an amino group at the alpha position of the acetamide chain. Key physical properties include:

-

Melting Point: 196°C

-

Boiling Point: 145–148°C at 1 Torr

-

Density: 1.190 ± 0.06 g/cm³ (predicted)

The compound’s pKa of 13.88 ± 0.70 (predicted) indicates moderate basicity, typical for primary amines. Its reactivity profile includes neutralization reactions with acids, oxidation to nitro derivatives, and participation in nucleophilic substitutions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A multi-step synthesis route starting from p-phenylenediamine (PPD) is widely employed :

-

Protection: PPD undergoes N-tert-butyloxycarbonylation (BOC) with di-tert-butyl dicarbonate (BOC₂O) to yield mono-BOC-protected 1.

-

Amide Formation: Reaction of 1 with acyl chlorides (RCOCl) produces intermediates 2 (4-amino-N-phenylacetamides).

-

Isothiocyanate Generation: Treatment of 2 with carbon disulfide (CS₂) and triethylamine (Et₃N) forms dithiocarbamates, which are desulfurized using BOC₂O to yield isothiocyanates 3.

-

Thiourea and Thiazole Formation: Condensation of 3 with α-bromophenylethanones produces 2-amino-1,3-thiazole derivatives .

Industrial Production

Industrial methods optimize yield and purity using continuous flow reactors and catalytic hydrogenation. For example, 2-nitroacetanilide is reduced with 10% Pd/C under hydrogen to yield 2-amino-N-phenylacetamide hydrochloride, which is neutralized to obtain the free base.

Biological Activities and Research Findings

Antibacterial Efficacy

Derivatives of 2-amino-N-phenylacetamide demonstrate significant activity against Gram-negative and Gram-positive pathogens. A 2020 study synthesized 36 thiazole-containing derivatives, with the most potent compound showing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Acinetobacter baumannii | 32 µg/mL |

These derivatives disrupt bacterial membrane integrity, as confirmed by scanning electron microscopy (SEM) .

Carbonic Anhydrase Inhibition

Derivatives bearing sulfonamide groups inhibited human carbonic anhydrase isoforms (hCA I, II, IX, XII) with Ki values in the nanomolar range. For example:

| Isoform | Ki (nM) |

|---|---|

| hCA II | 5.87 |

| hCA IX | 8.34 |

These inhibitors are candidates for treating glaucoma and hypoxic tumors .

Structure-Activity Relationships (SAR)

Modifications to the phenylacetamide scaffold significantly influence biological activity:

-

Electron-Withdrawing Groups: Para-fluoro substitution enhances antibacterial potency by 40% compared to chloro or bromo analogs .

-

Side Chain Length: Longer alkyl chains (e.g., octyl) improve lipid solubility and membrane penetration but reduce aqueous solubility .

-

Thiazole Ring: Incorporation of 4-arylthiazole moieties increases steric bulk, enhancing target binding affinity .

A 2022 SAR study on Slack inhibitors revealed flat activity profiles, with minor structural changes (e.g., methyl to ethyl) preserving potency, while major modifications (e.g., aromatic ring substitution) abolished activity .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

2-Amino-N-phenylacetamide is a precursor for:

-

Antibacterial Agents: Thiazole derivatives targeting multidrug-resistant Xanthomonas spp. .

-

Antiepileptic Drugs: Slack channel inhibitors for refractory epilepsy .

-

Enzyme Inhibitors: Carbonic anhydrase inhibitors for oncology and ophthalmology.

Agrochemical Uses

Derivatives exhibit nematicidal activity against Meloidogyne incognita (LC₅₀: 12 µg/mL), outperforming commercial agents like abamectin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume